![molecular formula C13H14O2 B2780438 10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one CAS No. 58452-59-8](/img/structure/B2780438.png)
10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one
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Overview
Description
10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one is a chemical compound with the molecular weight of 202.25 . It is also known by its IUPAC name, 8-hydroxy-5,6,7,8,9,10-hexahydro-5,9-methanobenzo[8]annulen-11-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14O2/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(12)13(10)15/h1-4,10-12,14H,5-7H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Catalytic Synthesis and Isomerization
Researchers have explored the catalytic synthesis and isomerization of derivatives of 10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one. For instance, in the study by Nikolaeva et al. (1992), the catalytic hydromethylamination of certain derivatives led to the formation of substituted dodecahydroacridines and perhydroacridines. This research highlights the compound's potential in catalytic synthesis processes and its ability to undergo significant structural transformations (Nikolaeva, T., Yudovich, L., Pastukhova, A. A., & Kriven’ko, A. P. (1992)).
Crystal Structure Analysis
Another study conducted by Kaminskiia et al. (2006) focused on the crystal structure of a related compound, revealing the strain imposed on the fused-ring system due to its unique configuration. This study contributes to our understanding of the structural dynamics of these compounds and their potential applications in designing materials with specific crystalline properties (Kaminskiia, V. A., Slabkoa, O. Y., Kachanova, A. V., Gerasimenko, A., & Ng, S. (2006)).
Precursor for Bioisosteric Analogues
Research by Shishov et al. (2014) on the synthesis of hydroxy-4-methoxytricyclo derivatives from benzyl-protected compounds via Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization demonstrates the compound's utility as a precursor for bioisosteric analogues. This indicates its potential application in the development of novel pharmaceuticals or bioactive materials (Shishov, D., Nurieva, E. V., Zefirov, N., Mamaeva, A., & Zefirova, O. (2014)).
NMR Spectral Analysis and Structural Elucidation
The work by Buchbauer et al. (1984) on 2D-NMR spectral analysis of tricyclo[7.3.1.0^{2,7}]tridecane derivatives emphasizes the importance of these compounds in facilitating the unambiguous assignment of signals in NMR spectroscopy. This research is vital for the structural elucidation of complex organic molecules, aiding in the advancement of chemical analysis techniques (Buchbauer, G., Fischlmayr, A., Haslinger, E., Robien, W., Völlenkle, H., & Wassmann, C. (1984)).
Safety And Hazards
properties
IUPAC Name |
10-hydroxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(12)13(10)15/h1-4,10-12,14H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFDXYYDQTVPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3CC(C1O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73116593 |
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